2,2'-Dinitro-4,4',6,6'-tetrakis(trifluoromethyl)-1,1'-biphenyl
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Overview
Description
2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl is a complex organic compound characterized by the presence of nitro groups and trifluoromethyl groups attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl depends on its interaction with molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl groups can influence the compound’s lipophilicity and binding affinity to specific proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dinitro-4,4’-biphenyl: Lacks the trifluoromethyl groups, resulting in different chemical properties.
4,4’,6,6’-Tetrakis(trifluoromethyl)-1,1’-biphenyl: Lacks the nitro groups, affecting its reactivity and applications.
Uniqueness
2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its potential for diverse applications in various scientific and industrial fields.
Properties
Molecular Formula |
C16H4F12N2O4 |
---|---|
Molecular Weight |
516.19 g/mol |
IUPAC Name |
1-nitro-2-[2-nitro-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H4F12N2O4/c17-13(18,19)5-1-7(15(23,24)25)11(9(3-5)29(31)32)12-8(16(26,27)28)2-6(14(20,21)22)4-10(12)30(33)34/h1-4H |
InChI Key |
YWHQFGCVZILILK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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